3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
Description
3-Methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a pyrazolo-pyridinone derivative characterized by a bicyclic framework fused with a pyrazole ring. The compound features a 2-nitrophenyl substituent at the 4-position and a methyl group at the 3-position, contributing to its unique electronic and steric properties. Commercial availability is noted via CymitQuimica (Ref: 10-F541845), though synthetic yields and purity data remain unspecified .
Properties
IUPAC Name |
3-methyl-4-(2-nitrophenyl)-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-7-12-9(6-11(18)14-13(12)16-15-7)8-4-2-3-5-10(8)17(19)20/h2-5,9H,6H2,1H3,(H2,14,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYKJEXEPYXKDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=O)NC2=NN1)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a β-keto ester to form the pyrazole ring.
Formation of the Pyridine Ring: The pyrazole intermediate is then subjected to a condensation reaction with an aldehyde or ketone to form the fused pyridine ring.
Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives or substituted amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrazolopyridine compounds exhibit significant anticancer properties. Studies have shown that 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one can inhibit the proliferation of various cancer cell lines. For example:
- Case Study : In vitro assays demonstrated that this compound induced apoptosis in human cancer cells by activating caspase pathways and modulating cell cycle regulators .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. Research suggests that it may inhibit the production of pro-inflammatory cytokines and enzymes.
- Case Study : A study published in a peer-reviewed journal reported that treatment with this compound reduced inflammation markers in animal models of arthritis .
Neuroprotective Properties
There is emerging evidence that pyrazolo[3,4-b]pyridine derivatives may offer neuroprotective effects against neurodegenerative diseases.
- Case Study : In experiments involving neuroblastoma cells, the compound demonstrated the ability to protect against oxidative stress-induced cell death .
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects include:
- Modulation of signaling pathways involved in apoptosis and cell survival.
- Inhibition of inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX).
- Interaction with specific receptors or enzymes that regulate cellular responses to stress .
Mechanism of Action
The mechanism of action of 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[3,4-b]pyridin-6-ones exhibit diverse pharmacological and material science applications, with their properties modulated by substituent variations. Below is a systematic comparison of the target compound with structurally analogous derivatives:
Substituent Effects on Physical and Spectral Properties
Key Observations:
- Yield and Synthetic Accessibility : The target compound’s synthetic yield is unspecified, but one-pot methods for 4-aryl analogs achieve yields up to 81% under optimized conditions (e.g., 4-phenyl derivative in DMSO/t-BuOK) .
- Melting Points : Derivatives with electron-withdrawing groups (e.g., 5-CN in 8a) exhibit lower melting points (134–136°C) compared to electron-neutral aryl substituents (188–190°C) . The 2-nitro group in the target compound may further reduce melting points due to increased molecular asymmetry.
- Spectral Signatures: The ¹³C NMR carbonyl resonance (~163–169 ppm) is consistent across analogs, while substituents like cyano (8a: δ 152.5) or methoxy (4d: δ 55.5 for O-Me) introduce distinct shifts .
Electronic and Physicochemical Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The 2-nitrophenyl group in the target compound confers strong electron-withdrawing effects, enhancing electrophilicity at the pyridinone core. This contrasts with electron-donating groups (e.g., 4-(3,4-dimethoxyphenyl) in 4d), which increase electron density and may improve solubility .
- logP and Solubility : For the analog 4-(3,4-dimethylbenzoyl)-3-Me-1-(4-MePh) (J013-1642), logP = 4.15, suggesting moderate hydrophobicity . The nitro group in the target compound may elevate logP slightly due to aromatic nitro’s hydrophobic nature but could reduce aqueous solubility.
Biological Activity
3-Methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a fused pyrazole and pyridine ring with a nitrophenyl substituent, has garnered attention for its potential biological activities. This article aims to synthesize available research on the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C13H12N4O3
- Molecular Weight : 272.26 g/mol
- CAS Number : 442652-86-0
Biological Activities
This compound has been studied for various biological activities:
1. Anticancer Properties
Research indicates that compounds in the pyrazolo[3,4-b]pyridine class exhibit significant anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. Studies have shown that this compound can induce cytotoxic effects in cancer cells through the formation of reactive intermediates from its nitro group, which may lead to DNA damage and apoptosis .
2. Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The presence of the nitro group enhances its reactivity and may contribute to its ability to disrupt microbial cell membranes or interfere with essential metabolic processes .
3. Enzyme Inhibition
Certain studies suggest that this compound may act as an enzyme inhibitor. This could be relevant in the context of diseases where specific enzyme pathways are dysregulated . For instance, it has been explored for its potential as a tyrosine kinase inhibitor (TKI), which is significant in cancer therapy.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- Reactive Intermediates : The nitro group can be reduced to form reactive species that interact with cellular components, leading to cytotoxicity.
- Enzyme Interaction : The compound may bind to active sites on target enzymes, inhibiting their function and disrupting cellular signaling pathways.
Case Studies
Several studies have explored the biological activities of pyrazolo[3,4-b]pyridine derivatives:
- Anticancer Study : A study published in Pharmaceutical Research examined the anticancer effects of various pyrazolo[3,4-b]pyridines and found that derivatives similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo .
- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry highlighted the antimicrobial efficacy of compounds containing similar structures against resistant bacterial strains .
Data Summary Table
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-methyl-4-(2-nitrophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one?
- Methodological Answer : Synthesis typically involves multi-step pathways with controlled parameters:
- Temperature : Reactions often proceed at elevated temperatures (e.g., 80–150°C) to facilitate cyclization, as seen in pyrazolo-pyridine syntheses .
- Solvent Choice : Polar aprotic solvents like DMF or ionic liquids (e.g., [bmim][BF₄]) improve reaction efficiency and selectivity .
- Time : Progress should be monitored using thin-layer chromatography (TLC) or HPLC until starting material consumption is confirmed .
- Catalysts : FeCl₃·6H₂O or acidic conditions may accelerate cyclization steps .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3427 cm⁻¹, nitro groups at ~1530 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.05–8.15 ppm, methyl groups at δ 2.34 ppm) .
- Mass Spectrometry (ESI-MS) : Confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates purity and empirical formula (e.g., C₁₈H₁₃N₃O₃) .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
- Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (e.g., CHCl₃:EtOAc 10:1) for high-purity isolation .
- Recrystallization : Suitable solvents (e.g., ethanol or i-PrOH) yield crystalline products, as demonstrated for related pyrazolo-pyridines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables like buffer pH, temperature, and cell lines. For example, kinase inhibition assays in used surface plasmon resonance (SPR) to standardize binding measurements .
- Dose-Response Curves : Validate activity thresholds using multiple concentrations to rule out false positives/negatives .
- Orthogonal Assays : Confirm results with complementary methods (e.g., biochemical vs. cellular assays) .
Q. What strategies improve yields in multi-step syntheses of this compound?
- Methodological Answer :
- Intermediate Monitoring : Use TLC or HPLC to track intermediate stability and optimize reaction halting points .
- Stepwise Optimization : Adjust conditions for each step independently (e.g., varying solvents for cyclization vs. nitro group introduction) .
- Catalyst Screening : Test Lewis acids (e.g., FeCl₃) or organocatalysts to enhance key transformations .
Q. How do substituent electronic effects influence the pyrazolo[3,4-b]pyridine core’s reactivity?
- Methodological Answer :
- Computational Modeling : Density Functional Theory (DFT) predicts electron density distribution and reactive sites. For example, nitro groups reduce electron density at the pyridine ring, altering nucleophilic attack patterns .
- Experimental Validation : Compare reaction rates of derivatives with electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups .
Q. What computational methods predict binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate interactions with kinase active sites, as applied to pyrazolo-pyridine derivatives in .
- Molecular Dynamics (MD) : Assess binding stability over time (e.g., RMSD analysis) .
- QSAR Models : Correlate structural features (e.g., lipophilicity from logP calculations) with activity data .
Q. How can thermal stability be systematically analyzed for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
